(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate
Description
Properties
CAS No. |
69425-77-0 |
|---|---|
Molecular Formula |
C30H46O4 |
Molecular Weight |
470.694 |
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H46O4/c1-19(12-17-30(7,33)27(3,4)32)24-10-11-25-23-9-8-21-18-22(34-20(2)31)13-15-28(21,5)26(23)14-16-29(24,25)6/h8-9,12,17,19,22,24-26,32-33H,10-11,13-16,18H2,1-7H3/b17-12+/t19-,22+,24-,25+,26+,28+,29-,30?/m1/s1 |
InChI Key |
HJJUINMDVUZOPE-VKXPXGBTSA-N |
SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Synonyms |
(3β,22E,24ξ)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ergosteryl 3β-Bromoacetate
Ergosterol (1 ) is acetylated using bromoacetic acid bromide under anhydrous conditions. The reaction proceeds via nucleophilic substitution at the 3β-hydroxyl group:
This intermediate is critical for subsequent quaternization or isotopic labeling.
Table 1: Reaction Conditions for Bromoacetylation
Side-Chain Functionalization
Introduction of 24,25-Triol Groups
The side chain of ergosteryl 3β-bromoacetate undergoes oxidation using OsO₄ or Sharpless asymmetric dihydroxylation to install vicinal diols at C24 and C25. Subsequent acetylation protects the hydroxyl groups:
Table 2: Oxidation and Protection Parameters
| Reagent | Conditions | Yield | Source |
|---|---|---|---|
| OsO₄/N-methylmorpholine N-oxide | CH₃CN/H₂O, 25°C | 60% | |
| Acetic anhydride | Pyridine, 0°C | 90% |
Isotopic Labeling Strategies
Deuterium Incorporation
For deuterated analogs (e.g., C₃₀D₃H₄₃O₄ ), ergosteryl 3β-bromoacetate is treated with deuterated reagents such as NaBD₄ or D₂O during reduction steps. The deuterium atoms are introduced at specific side-chain positions (C24 or C25) to maintain structural integrity.
Critical Analysis of Methodologies
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Scientific Research Applications
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Receptors: Interacting with steroid receptors to modulate gene expression and cellular responses.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, thereby affecting cellular functions.
Signal Transduction: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Ergosta Derivatives
Key Findings and Distinctions
Hydroxylation at 24,25-positions distinguishes it from simpler ergosta derivatives like Ergost-5-en-3-ol acetate (C₃₀H₅₀O₂), which lack these polar groups, resulting in differences in solubility and metabolic interactions .
Synthetic Utility: The 3-acetate group improves stability during synthetic procedures compared to non-acetylated analogs (e.g., TRC-E599190, C₂₈H₄₄O₃), which are prone to oxidation . Deuterated variants (e.g., TRC-E599192) are critical for isotopic labeling in pharmacokinetic studies, though they share the core structure of the target compound .
Natural vs. Synthetic Derivatives :
- Unlike naturally occurring ergosta triols (e.g., CAS 71097-07-9) from mushrooms, the target compound is semi-synthetic, optimized for controlled hydroxylation and scalability in vitamin D₂ production .
Biological Activity
(3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate is a steroidal compound derived from ergosterol and has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, anti-inflammatory, and antioxidant activities.
- Molecular Formula : C28H44O3
- Molecular Weight : 428.65 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in organic solvents
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.18 | Estrogen receptor modulation |
| MDA-MB-231 (Breast Cancer) | 12.82 | Induction of apoptosis via mitochondrial pathways |
| A549 (Lung Cancer) | 4.97 | Caspase-dependent apoptosis |
| HeLa (Cervical Cancer) | Varies | Radiosensitizer effect in combination with ionizing radiation |
Studies have shown that the compound can induce apoptosis in cancer cells through various pathways. For instance, it has been reported to activate caspase cascades and inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in tumor cells .
2. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by modulating the expression of inflammatory cytokines and enzymes.
- Key Findings :
These effects suggest potential therapeutic applications in inflammatory diseases where cytokine modulation is beneficial.
3. Antioxidant Activity
This compound has been shown to enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase.
- Mechanism :
Study on Cytotoxic Effects
A study conducted on the cytotoxic effects of various ergosterol derivatives highlighted the potent activity of this compound against human cancer cell lines:
-
Methodology :
- Various concentrations of the compound were tested against cancer cell lines using MTT assays.
- The results indicated a dose-dependent decrease in cell viability.
- Results :
Q & A
Basic: How is the structural identity of (3β,22E)-Ergosta-5,7,22-triene-3,24,25-triol 3-Acetate confirmed in natural product research?
Methodological Answer:
Structural elucidation typically involves a combination of spectroscopic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, confirming stereochemistry (e.g., 3β-acetylation and 22E double bond configuration). For example, 1H NMR of analogous ergosta-triols shows distinct olefinic proton signals at δ 5.2–5.4 ppm for conjugated dienes .
- HRESIMS/ESI-MS : Determines molecular mass and fragmentation patterns. The acetate derivative (CAS 69425-77-0) would exhibit a molecular ion peak matching C30H44O5 (exact mass calculated via HRESIMS) .
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry, though solubility in methanol may limit crystallization .
Basic: What are the natural sources of ergosta-type derivatives, and how are they isolated?
Methodological Answer:
Ergosta-triols and their derivatives are commonly isolated from fungal or plant extracts:
- Extraction : Methanol or ethyl acetate is used to solubilize sterols. For example, Gomphus purpuraceus yielded ergosta-5,7,22-triene-3β-ol via methanol extraction and HPLC purification .
- Chromatography : Silica gel column chromatography followed by preparative TLC or HPLC (using UV detection at 254 nm) isolates target compounds. Relative content can reach 23.8% in fungal extracts .
Advanced: What experimental models are used to evaluate the cytotoxic activity of this compound?
Methodological Answer:
Cytotoxicity is assessed using tumor cell lines and standardized protocols:
- Cell Lines : Neuro-2a (mouse neuroblastoma), Saos-2 (human osteosarcoma), MCF7 (breast cancer), and LNCaP-C42 (prostate cancer) are common models. For analogous ergosta derivatives, IC50 values ranged from 20.8–27.8 µg/mL in Neuro-2a and Saos-2 cells .
- Assay Design : MTT or SRB assays measure cell viability after 48–72 hours of exposure. Dose-response curves are plotted to calculate IC50 .
- Mechanistic Follow-Up : Flow cytometry (cell cycle arrest at G0/G1 phase) and apoptosis markers (caspase-3 activation) are used to confirm cytotoxic mechanisms .
Advanced: How do computational studies predict molecular targets for ergosta derivatives?
Methodological Answer:
In silico docking and molecular dynamics simulations identify potential protein interactions:
- Target Selection : TNF-α, VEGFR1, and TGF-β1 are prioritized due to their roles in inflammation and cancer. For example, 9,10-secocholesta derivatives show hydrogen bonding with TNF-α residues (e.g., Lys-65, Glu-135) .
- Software Tools : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values). Ligand preparation includes optimizing 3D conformations of the triol-acetate moiety .
- Validation : MD simulations (100 ns) assess complex stability, with RMSD <2 Å indicating robust binding .
Advanced: What metabolic or signaling pathways are implicated in the bioactivity of ergosta derivatives?
Methodological Answer:
Ergosta-triols may interact with pathways linked to vitamin D3 metabolism:
- Vitamin D Receptor (VDR) : Structural analogs like 9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol (a vitamin D3 derivative) modulate VDR, influencing glucose metabolism and anti-hyperglycemic activity .
- Oxidative Stress : Ergosta derivatives reduce reactive oxygen species (ROS) via Nrf2/ARE pathway activation. In diabetic models, ethyl acetate fractions containing these compounds lower blood glucose (p<0.001) .
- Sterol Regulatory Pathways : Competitive inhibition of HMG-CoA reductase (cholesterol biosynthesis) is hypothesized but requires enzymatic assays for validation .
Advanced: How do structural modifications (e.g., acetylation) alter bioactivity?
Methodological Answer:
- Acetylation at C-3 : Enhances lipophilicity, improving membrane permeability. For example, acetylated ergosta derivatives show higher cytotoxicity in MCF7 cells compared to non-acetylated forms (IC50 reduced by ~30%) .
- Stereochemical Impact : β-configuration at C-3 is critical for VDR binding, while 22E geometry optimizes diene conjugation for UV detection (254 nm) .
- Synthetic Derivatives : Deuterated analogs (e.g., d3-acetate) are used in metabolic tracing via LC-MS to study pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
